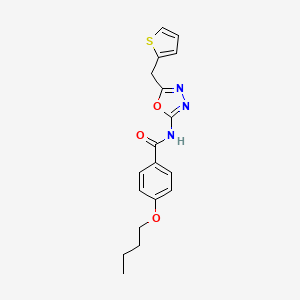
4-butoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 4-butoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic molecule that is likely to possess biological activity due to the presence of the 1,3,4-oxadiazole moiety, which is a common feature in various pharmacologically active compounds. Although the specific papers provided do not directly discuss this compound, they do provide insights into similar structures and their potential biological activities.
Synthesis Analysis
The synthesis of related oxadiazole compounds involves multiple steps, including the transformation of starting materials through reactions such as nucleophilic substitution and acylation. For instance, the synthesis of indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides involves a nucleophilic substitution reaction of a nucleophile with various electrophiles to achieve the final product . Similarly, the synthesis of N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides is achieved through reduction reactions . These methods could potentially be adapted for the synthesis of 4-butoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide.
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is confirmed through spectral and elemental analysis, as seen in the synthesis of novel indole-based oxadiazole scaffolds . The presence of the oxadiazole ring is crucial for the biological activity of these compounds, and the substituents attached to this core structure can significantly influence their pharmacological properties.
Chemical Reactions Analysis
Oxadiazole compounds can participate in various chemical reactions, which are essential for their biological activity. The indole-based oxadiazole scaffolds, for example, were found to be potent urease inhibitors, with competitive inhibition observed for one of the compounds . The chemical reactivity of these compounds is also influenced by their ability to bind to protein targets, as seen in the benzamide derivatives synthesized from 4-aminophenazone .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for the pharmacokinetic profile of the compounds and their suitability as drug candidates. The hemolytic study of indole-based oxadiazole scaffolds revealed mild cytotoxicity towards cell membranes, indicating their potential as therapeutic agents with minimal side effects .
Scientific Research Applications
Polymer Solar Cells
One of the notable applications of compounds related to 4-butoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide is in the development of polymer solar cells. These cells utilize a specific class of polymers that exhibit good electronic properties, such as a low band gap and high charge mobility, making them suitable for converting solar energy into electrical energy. The incorporation of benzooxadiazole and thiophene units within the polymer backbone has been shown to enhance the photovoltaic properties, leading to improved solar cell efficiency (Do, Ha, & Kim, 2013).
Organic Light-Emitting Diodes (OLEDs)
Compounds similar to 4-butoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide have been utilized as hole-blocking materials in OLEDs. These materials are essential components of OLEDs, ensuring efficient electron and hole transport within the device, leading to enhanced luminous efficiency and operational stability. The unique electronic structure of these compounds, attributed to the oxadiazole and thiophene moieties, provides excellent electron-injection and hole-blocking capabilities, contributing to the overall performance of OLEDs (Guan et al., 2006).
High-Performance Bismaleimide Resins
Another application area is in the synthesis of high-performance bismaleimide resins, which are widely used in the aerospace and electronics industries due to their excellent thermal and mechanical properties. The introduction of 1,3,4-oxadiazole moieties into the resin structure can significantly enhance these properties, making the resulting materials suitable for high-temperature applications. Such advancements in resin technology contribute to the development of materials with superior performance characteristics, applicable in demanding environments (Tang et al., 2007).
properties
IUPAC Name |
4-butoxy-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-2-3-10-23-14-8-6-13(7-9-14)17(22)19-18-21-20-16(24-18)12-15-5-4-11-25-15/h4-9,11H,2-3,10,12H2,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKBJZGAQPZWHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

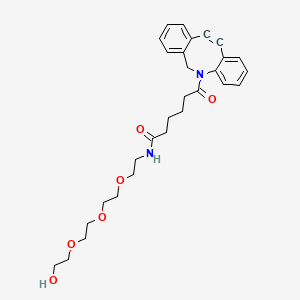
![3-[1-(2H-1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2554164.png)
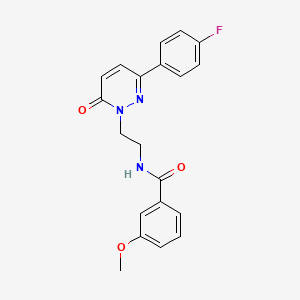
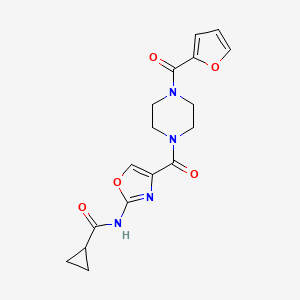

![3-(4-Bromophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2554171.png)

![N-(4-(2-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2554173.png)
![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2554174.png)
![tert-Butyl (7S)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2554175.png)
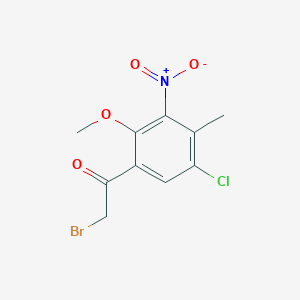
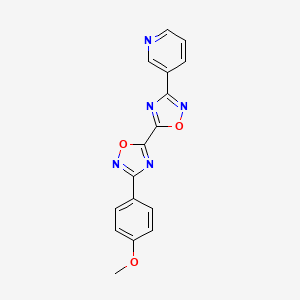
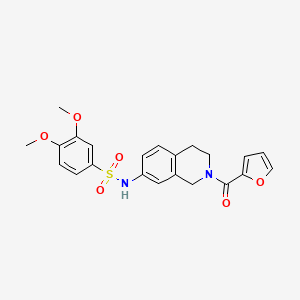
![{2-[2-(3-Bromophenyl)benzimidazolyl]ethoxy}benzene](/img/structure/B2554183.png)